

Section 1: Core Identifiers and Chemical Structure

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Compound of Interest

Compound Name: 1-Bromo-2-propylbenzene

CAS No.: 19614-14-3

Cat. No.: B2752785

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1-Bromo-2-propylbenzene, also known as o-bromopropylbenzene, is a halogenated aromatic compound. Its specific ortho-substitution pattern makes it a valuable, though sometimes challenging, intermediate in targeted organic synthesis. The bromine atom provides a reactive handle for a multitude of cross-coupling reactions, while the adjacent propyl group offers steric and electronic influence on reaction outcomes and the properties of downstream molecules.

A summary of its primary identifiers is presented below for unambiguous compound verification.



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Section 2: Physicochemical Properties

Understanding the physical properties of **1-Bromo-2-propylbenzene** is fundamental to its effective use in a laboratory setting, dictating everything from storage conditions to purification strategies.



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Section 3: Safety and Handling

As with any halogenated aromatic compound, proper handling of **1-Bromo-2-propylbenzene** is paramount. The following GHS classification data provides the basis for a robust risk assessment.



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Data sourced from PubChem.[1]

Expert Handling Protocol:

- **Engineering Controls:** Always handle this compound within a certified chemical fume hood to manage vapor inhalation risks, as indicated by H335.
- **Personal Protective Equipment (PPE):** Standard PPE includes a flame-retardant lab coat, chemical splash goggles (confirming to EN166 standard), and chemically resistant gloves (e.g., nitrile, tested to EN 374).[5]
- **Dispensing:** As a combustible liquid, ensure no ignition sources are present during transfer.
- **Spill Management:** In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Ensure the area is well-ventilated.[5]
- **Waste Disposal:** Dispose of waste material and empty containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

Section 4: Synthesis and Purification

The synthesis of **1-Bromo-2-propylbenzene** is most practically achieved via the electrophilic aromatic substitution of propylbenzene. This approach presents a classic regioselectivity challenge that is instructive for process development.

Causality Behind the Synthetic Strategy: Direct bromination of propylbenzene with Br_2 and a Lewis acid catalyst (e.g., FeBr_3) is the most straightforward route. The propyl group is an ortho-, para-director. This means the reaction will inevitably yield a mixture of **1-bromo-2-propylbenzene** (ortho product) and 1-bromo-4-propylbenzene (para product).[6] The primary challenge is not the reaction itself, but the subsequent purification to isolate the desired ortho isomer from its more thermodynamically stable para counterpart. The steric hindrance from the propyl group slightly disfavors ortho substitution, often making the para isomer the major product. Therefore, an efficient, high-resolution fractional distillation is critical for obtaining the target compound with high purity.



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Caption: Synthesis workflow for **1-Bromo-2-propylbenzene**.

Experimental Protocol: Synthesis via Bromination of Propylbenzene

- **Setup:** To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), add propylbenzene (0.1 mol) and a catalytic amount of iron filings (0.005 mol).
- **Reaction:** Cool the flask in an ice bath. Slowly add bromine (0.1 mol) dropwise from the dropping funnel over 30 minutes with vigorous stirring. **Causality:** The slow addition and cooling help control the exothermic reaction and minimize potential side reactions.
- **Completion:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, or until the red-brown color of bromine has faded.
- **Quenching & Workup:** Carefully pour the reaction mixture into 100 mL of cold water. Transfer to a separatory funnel and wash with 50 mL of 1M sodium bisulfite solution to remove any unreacted bromine. Separate the organic layer.
- **Neutralization:** Wash the organic layer with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine. **Causality:** This neutralizes acidic byproducts (HBr) and aids in the separation of aqueous and organic phases.

- **Drying & Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude oil (a mixture of ortho and para isomers) is purified by vacuum fractional distillation. The ortho-isomer typically has a slightly lower boiling point than the para-isomer, allowing for their separation. Collect fractions and analyze by GC-MS to confirm identity and purity.

Section 5: Applications in Research and Development

1-Bromo-2-propylbenzene is not an end-product but a strategic intermediate. Its value lies in the synthetic possibilities unlocked by the aryl bromide functional group.

- **Pharmaceutical Development:** The C-Br bond is a key reactive site for forming new carbon-carbon and carbon-heteroatom bonds. It is extensively used in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations.^{[7][8]} These reactions are cornerstones of modern medicinal chemistry, enabling the construction of complex molecular scaffolds required for novel drug candidates.^[9] The introduction of bromine itself is a recognized strategy in drug design to modulate physicochemical properties.^[10]
- **Agrochemicals:** Similar to pharmaceuticals, the synthesis of advanced pesticides and herbicides relies on building complex organic molecules, a process where halogenated intermediates like **1-bromo-2-propylbenzene** are essential.^[9]
- **Materials Science:** This compound can be used in the synthesis of specialized polymers and organic electronic materials. Polymerization or functionalization via the bromide group can introduce specific properties such as thermal stability or altered conductivity.^[9]

Section 6: Analytical Characterization

Rigorous analytical verification is a self-validating step in any synthesis. For **1-Bromo-2-propylbenzene**, a multi-technique approach is required to confirm both identity and purity, particularly given the potential for isomeric byproducts.



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Caption: Quality control workflow for **1-Bromo-2-propylbenzene**.

Key Analytical Methodologies:

- Gas Chromatography-Mass Spectrometry (GC-MS):
 - Objective: To assess purity and identify volatile byproducts, including the critical separation and quantification of the ortho vs. para isomers.
 - Protocol:
 - Sample Prep: Prepare a 1 mg/mL solution of the sample in dichloromethane.
 - Injection: Inject 1 μ L into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5MS).
 - GC Conditions: Use a temperature gradient starting at 80°C, ramping to 250°C at 10°C/min.
 - MS Detection: Scan from m/z 40-300.
 - Expected Outcome: The mass spectrum should show a molecular ion peak (M+) at m/z 198/200 in an approximate 1:1 ratio, characteristic of a monobrominated compound. The retention times will clearly distinguish the ortho and para isomers.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Objective: To provide unambiguous structural confirmation. The proton (^1H) NMR spectrum is particularly powerful for differentiating the ortho and para isomers based on the splitting patterns of the aromatic protons.
 - Protocol:
 - Sample Prep: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl_3).
 - Acquisition: Acquire ^1H and ^{13}C spectra on a 400 MHz or higher spectrometer.
 - Expected Outcome: In the ^1H NMR spectrum of the ortho isomer, the aromatic region (δ 7.0-7.6 ppm) will display a complex multiplet pattern for the four adjacent protons. The para isomer, due to its symmetry, will show two distinct doublets. The propyl group will show characteristic triplet, sextet, and triplet patterns.
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
 - Objective: To provide a highly accurate and quantitative measure of purity.[\[11\]](#)
 - Protocol:
 - Sample Prep: Prepare a 1 mg/mL solution in the mobile phase. Filter through a 0.45 μm syringe filter.[\[11\]](#)
 - Conditions: Use a C18 column with a gradient elution of acetonitrile and water.[\[11\]](#)
 - Detection: Monitor the eluent using a UV detector at 254 nm.[\[11\]](#)
 - Expected Outcome: The chromatogram should show a single major peak corresponding to the product. The area percentage of this peak provides the purity value.

Section 7: Conclusion

1-Bromo-2-propylbenzene (CAS: 19614-14-3) is a foundational intermediate for advanced organic synthesis. While its direct synthesis presents a classic purification challenge, a

thorough understanding of its physicochemical properties and the application of modern analytical techniques enables its effective use. Its strategic importance in the construction of complex molecules ensures its continued relevance in the fields of drug discovery, agrochemical development, and materials science. This guide provides the necessary technical framework for scientists to handle, synthesize, and utilize this versatile compound with confidence and precision.

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